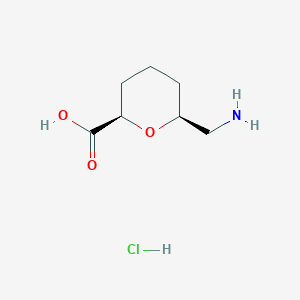

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

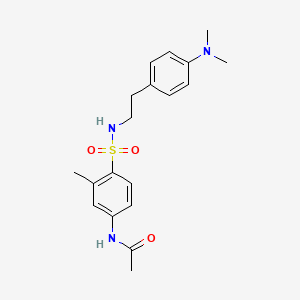

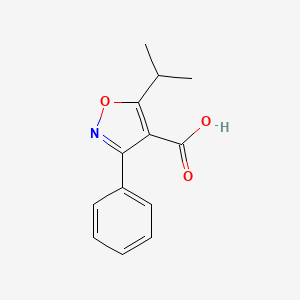

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride, also known as L-Homoserine, is an amino acid that plays a crucial role in the biosynthesis of methionine and threonine. It is a non-proteinogenic amino acid that is used as a building block for the synthesis of proteins and enzymes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

Chemical Reactions and Hydrolysis : Studies on the reactions of acetylenecarboxylic acid with amines have led to the synthesis of various compounds. These compounds, upon hydrolysis, have been shown to split into pyruvic acid, carbon dioxide, and amines, highlighting reaction mechanisms relevant to the synthesis of complex molecules (Iwanami et al., 1964).

Enantioselective Synthesis : Research has demonstrated the enantioselective synthesis of amino acids, showcasing methods for achieving stereoselective alkylation, which is crucial for the synthesis of biologically active compounds (Arvanitis et al., 1996).

Antibacterial Compounds : The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues have been explored, indicating the potential for developing new antibacterial agents (Egawa et al., 1984).

Peptidomimetics Development : A novel synthesis route has been developed for a new class of δ-sugar amino acids from renewable sources, highlighting the potential for creating peptidomimetics with restricted structures for therapeutic applications (Defant et al., 2011).

Material Science and Biochemistry : The utilization of nitroxide spin-labeled amino acids in material science and biochemistry has been emphasized, demonstrating the role of such compounds in inducing specific molecular structures in peptides (Toniolo et al., 1998).

Novel Compound Development and Applications

Amidation of Carboxylic Acids : Research on the effective amidation of carboxylic acids using novel reagents presents a method for the synthesis of amides, which are fundamental in pharmaceuticals and organic chemistry (Kang et al., 2008).

Conformationally Constrained Dipeptide Isosteres : The synthesis of bicycles derived from tartaric acid and α-amino acids introduces a new class of dipeptide isosteres, offering insights into the design of compounds with specific biological activities (Guarna et al., 1999).

Propiedades

IUPAC Name |

(2R,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQQKAUUSYCFRS-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H](C1)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)

![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)

![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)